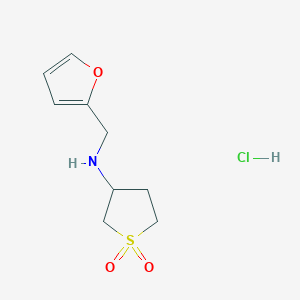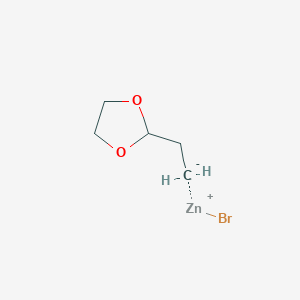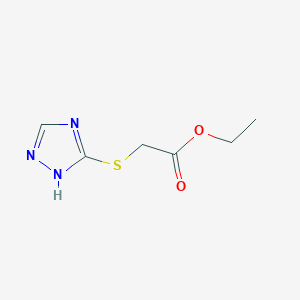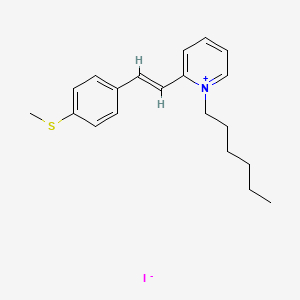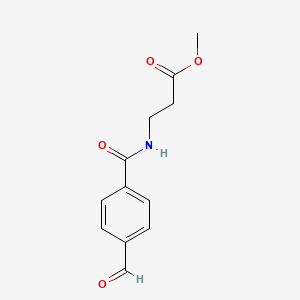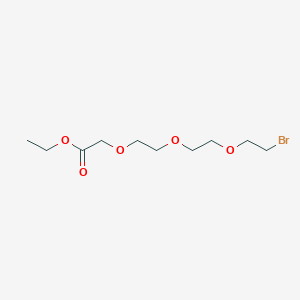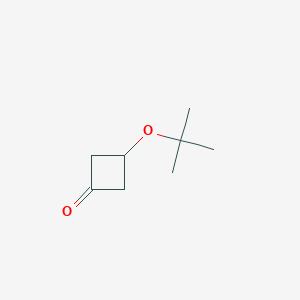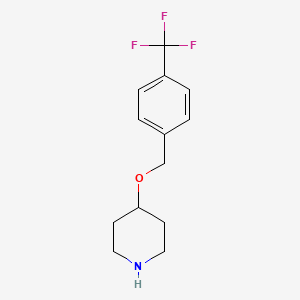![molecular formula C10H15NO2S B3123491 3-[(Propane-2-sulfonyl)methyl]aniline CAS No. 307989-68-0](/img/structure/B3123491.png)
3-[(Propane-2-sulfonyl)methyl]aniline
Übersicht
Beschreibung
3-[(Propane-2-sulfonyl)methyl]aniline, also known as PSMA, is a chemical compound with significant scientific importance. It has a CAS Number of 170856-37-8 and a molecular weight of 199.27 .
Molecular Structure Analysis
The linear formula of 3-[(Propane-2-sulfonyl)methyl]aniline is C9H13NO2S . The InChI code is 1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(Propane-2-sulfonyl)methyl]aniline include a molecular weight of 199.27 . Unfortunately, specific details such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
In Situ Polymerization and Material Synthesis
Research on aniline sulfonic acid derivatives, including structures related to "3-[(Propane-2-sulfonyl)methyl]aniline," has shown their utility in in situ polymerization processes. For instance, these derivatives have been incorporated into the interlamellar space of layered double hydroxides (LDHs) through coprecipitation. Subsequent thermal treatments enable the dimerization and/or polymerization of these guest monomers, enhancing the connectivity and electrochemical properties of the hybrid materials (Moujahid et al., 2005).
Synthesis of Sulfonated Compounds
The synthesis of sulfonated oxindoles and coumarins from anilines, including derivatives similar to "3-[(Propane-2-sulfonyl)methyl]aniline," demonstrates the role of these compounds in creating complex molecules. This process involves the insertion of sulfur dioxide, showcasing the versatility of anilines as aryl sources and the potential for generating sulfonyl radicals as key intermediates (Liu et al., 2017).
Electrochemical Applications
Research has explored the electrochemical synthesis of polyaniline (PAni) in the presence of sulfonic acid derivatives, revealing the enhanced conductivity and electrochemical properties of PAni when doped with sulfonic acids. This finding is significant for the development of sensors and other electrochemical devices, highlighting the utility of sulfonated aniline derivatives in improving the performance of conductive polymers (Heras et al., 2007).
Antimicrobial Agents
The introduction of sulfopropyl and sulfobutyl groups into heterocyclic molecules, including anilines and their derivatives, has been investigated for creating compounds with potential biological activity. These modifications aim to confer water solubility and anionic character, with some compounds showing antimicrobial and antifungal activities, underscoring the potential of sulfonated aniline derivatives in pharmaceutical applications (Fadda et al., 2016).
Advanced Coating Materials
Sulfonated aniline derivatives have also been utilized in the development of anticorrosive additives for epoxy coatings. Incorporating polyaniline (PAni) doped with sulfonic acids into coatings has shown to significantly enhance their anti-corrosion properties. This application demonstrates the importance of these derivatives in creating advanced materials with improved durability and resistance to environmental factors (Souto et al., 2020).
Safety and Hazards
Safety information for 3-[(Propane-2-sulfonyl)methyl]aniline includes several precautionary statements. For example, it’s recommended to obtain special instructions before use, avoid contact with air and water due to possible violent reactions, and keep away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
3-(propan-2-ylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)14(12,13)7-9-4-3-5-10(11)6-9/h3-6,8H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBKKYIGTYXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)

